molecular formula C20H27N7O13P2S B1221751 beta-Methylene-thiazole-4-carboxyamide-adenine dinucleotide CAS No. 102977-57-1

beta-Methylene-thiazole-4-carboxyamide-adenine dinucleotide

Cat. No.: B1221751
CAS No.: 102977-57-1
M. Wt: 667.5 g/mol
InChI Key: CRWWKLKZKYLFQV-HVIRUEHBSA-N
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Preparation Methods

The preparation of Sant7 involves complex synthetic routes and reaction conditions. The synthesis typically starts with the preparation of key intermediates, followed by a series of chemical reactions to form the final compound. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods for Sant7 are designed to ensure high purity and yield, often involving advanced techniques such as crystallization and purification .

Chemical Reactions Analysis

Sant7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Sant7 may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Properties

CAS No.

102977-57-1

Molecular Formula

C20H27N7O13P2S

Molecular Weight

667.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid

InChI

InChI=1S/C20H27N7O13P2S/c21-16-10-18(24-4-23-16)27(5-25-10)20-14(31)12(29)9(40-20)2-38-42(35,36)6-41(33,34)37-1-8-11(28)13(30)15(39-8)19-26-7(3-43-19)17(22)32/h3-5,8-9,11-15,20,28-31H,1-2,6H2,(H2,22,32)(H,33,34)(H,35,36)(H2,21,23,24)/t8-,9-,11-,12-,13-,14-,15-,20-/m1/s1

InChI Key

CRWWKLKZKYLFQV-HVIRUEHBSA-N

Isomeric SMILES

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N

SMILES

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N

Canonical SMILES

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N

Synonyms

eta-methylene TAD
beta-methylene thiazole-4-carboxamide adenine dinucleotide
beta-TAD

Origin of Product

United States

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